molecular formula C6H4BrClN2O B8679343 5-Bromo-N-hydroxypicolinimidoyl chloride

5-Bromo-N-hydroxypicolinimidoyl chloride

Cat. No.: B8679343
M. Wt: 235.46 g/mol
InChI Key: IDDNIGSLIWGZNV-UHFFFAOYSA-N
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Description

5-Bromo-N-hydroxypicolinimidoyl chloride is a versatile chemical compound with the molecular formula C₆H₄BrClN₂O and a molecular weight of 235.468 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-hydroxypicolinimidoyl chloride typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-hydroxypicolinimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine and chloride groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives.

Scientific Research Applications

5-Bromo-N-hydroxypicolinimidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-hydroxypicolinimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of specific enzymes or the modification of biomolecules, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of bromine, hydroxyl, and chloride functional groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in synthetic chemistry and research applications.

Properties

Molecular Formula

C6H4BrClN2O

Molecular Weight

235.46 g/mol

IUPAC Name

5-bromo-N-hydroxypyridine-2-carboximidoyl chloride

InChI

InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H

InChI Key

IDDNIGSLIWGZNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(=NO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromopyridine-2-carbaldehyde oxime (49.5 g, 246.3 mmol) was dissolved in DMF (150 ml) followed by addition of N-chlorosuccinimide (39.5 g, 295.5 mmol). HCl gas was then bubbled in the solution for 20 seconds to initiate the reaction, which was then allowed to stir for 1 hr. The reaction was poured into distilled water (1 L) and the precipitate was collected by vacuum filtration. The filter cake was washed with distilled water (2×500 ml) and then dried overnight in a vacuum oven at 60° C. (−30 inches Hg) to yield the product as a white powder (55 g).
Quantity
49.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two

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